methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an isobutyl group, a methoxy-substituted tetrahydro-2H-pyran ring, and a carbamate-linked ester moiety. This structure combines multiple pharmacophoric elements: the thiazole ring is known for its role in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the tetrahydro-2H-pyran moiety enhances solubility and bioavailability.
Properties
Molecular Formula |
C22H28N2O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H28N2O5S/c1-14(2)13-17-18(19(25)28-4)23-21(30-17)24-20(26)22(9-11-29-12-10-22)15-5-7-16(27-3)8-6-15/h5-8,14H,9-13H2,1-4H3,(H,23,24,26) |
InChI Key |
DOYBUPKWWJRJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the tetrahydropyran moiety, and the final esterification. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to form the thiazole derivative. This intermediate is then coupled with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole and tetrahydropyran moieties.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and tetrahydropyran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features of the Target Compound
The compound’s key structural components include:
- Thiazole ring : A five-membered aromatic ring with nitrogen and sulfur atoms.
- Isobutyl substituent at position 5: Enhances lipophilicity and steric bulk.
- 4-Methoxyphenyl group : Provides electron-donating effects and aromatic interactions.
Thiazole and Thiophene Derivatives
Several structurally analogous compounds share the thiazole or thiophene core with varying substituents:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects : The isobutyl group in the target compound increases steric bulk compared to smaller substituents like methyl or ethyl in analogues (e.g., ). This may reduce membrane permeability but enhance target binding specificity.
- Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., cyano in or trifluoromethyl in ), which alter redox stability and binding affinity.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Fluoro : Fluorophenyl substituents (e.g., in ) increase metabolic stability and electronegativity but reduce solubility compared to methoxyphenyl.
- Tetrahydro-2H-pyran vs. Benzothiazole : The tetrahydro-2H-pyran ring in the target compound introduces conformational flexibility, whereas benzothiazole derivatives (e.g., ) adopt planar, rigid structures that may limit binding to flexible active sites.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Biological Activity
Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Compounds containing thiazole moieties have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focused on synthesizing various thiazole derivatives found that many of them demonstrated moderate to excellent antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound was not directly tested in this study but falls within the same structural category, suggesting potential similar activity .
Anticancer Activity
Another area of interest is the anticancer potential of thiazole derivatives. Thiazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiazole-based compounds have shown efficacy against breast and lung cancer cell lines by targeting specific pathways involved in tumor growth .
Synthesis and Testing of Thiazole Derivatives
A relevant study synthesized various thiazole derivatives and assessed their biological activities. The synthesized compounds were characterized using spectral methods, and their antimicrobial activities were evaluated using standard protocols. The results indicated that many derivatives exhibited significant antimicrobial effects, with some showing activity comparable to established antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Structure Type | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5a | 2-substituted thiazole | 20 |
| 5b | 4-methylthiazole | 25 |
| 5c | 5-isobutylthiazole | 22 |
Note: Values represent average zones of inhibition against E. coli.
Pharmacological Insights
In a pharmacological study focusing on thiazoles, it was observed that these compounds could modulate various biological pathways, including those related to inflammation and cell signaling. The study highlighted the potential for developing new therapeutic agents based on thiazole structures for treating infections and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
